4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid
Description
4-[2,3,4,5,6-Pentakis(4-carboxyphenyl)phenyl]benzoic acid is a highly substituted benzoic acid derivative featuring a central phenyl ring fully substituted with five 4-carboxyphenyl groups and an additional benzoic acid moiety.
Properties
IUPAC Name |
4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30O12/c49-43(50)31-13-1-25(2-14-31)37-38(26-3-15-32(16-4-26)44(51)52)40(28-7-19-34(20-8-28)46(55)56)42(30-11-23-36(24-12-30)48(59)60)41(29-9-21-35(22-10-29)47(57)58)39(37)27-5-17-33(18-6-27)45(53)54/h1-24H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIFAWBWDOLINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides or esters, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and binding affinities.
Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings
Mechanism of Action
The mechanism of action of 4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, affecting pathways involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoic Acid Derivatives
4-(Phenylcarbonyl)benzoic Acid (CAS 611-95-0)
- Structure : A single benzoic acid group linked to a phenylcarbonyl moiety.
- Molecular Formula : C₁₄H₁₀O₃; Molecular Weight : 226.2 g/mol .
- Solubility : 10 mg/mL in DMSO, 30 mg/mL in DMF; poor aqueous solubility (~0.16 mg/mL) .
- Applications: Photooxidant for amino acid oxidation and synthesis of light-activated antimicrobial agents .
- Key Difference : Lacks multiple carboxyl groups, limiting its chelation capacity compared to the target compound.
4-[4-[4-(4-Carboxyphenyl)phenyl]phenyl]benzoic Acid
- Structure : Three interconnected phenyl rings with two carboxyl groups.
- Molecular Weight : 394.4 g/mol; Storage : Stable at room temperature .
- Applications: Potential use in MOFs due to carboxylate coordination sites .
- Comparison : The target compound’s five 4-carboxyphenyl groups enhance acidity and steric bulk, favoring supramolecular assembly.
Phosphorus-Containing Analogs
Bis(4-carboxyphenyl)phenyl-phosphine Oxide (BCPPO)
- Structure : Phosphine oxide core flanked by two 4-carboxyphenyl groups.
- Molecular Formula: C₁₉H₁₅O₅P; Synonym: 4,4'-(Phenylphosphinylidene)dibenzoic acid .
- Applications : Coordination polymers or ligands for transition metals due to phosphine oxide’s electron-withdrawing effects .
- Key Difference : The phosphorus center introduces distinct electronic properties compared to the purely aromatic target compound.
Fluorinated and Heterocyclic Derivatives
2,3,4,5,6-Pentafluorophenyl 4-(3,5-Dimethylpyrazol-1-yl)benzoate
- Structure : Pentafluorophenyl ester with a pyrazole substituent.
- Molecular Formula : C₁₈H₁₁F₅N₂O₂; InChI Key : GQQALUKKLLEHOR-UHFFFAOYSA-N .
- Applications : Likely used in catalysis or medicinal chemistry due to fluorine’s lipophilicity and pyrazole’s coordination ability.
- Comparison : Fluorine substituents enhance stability and hydrophobicity, contrasting with the target compound’s hydrophilic carboxyl groups.
Natural Product Derivatives
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Comparative Data Table
*Estimated based on structural analogs.
Functional and Structural Insights
- Acidity : The target compound’s five carboxyl groups (pKa ~2-3 each) make it significantly more acidic than 4-(phenylcarbonyl)benzoic acid (single carboxyl, pKa ~4.2) .
- Solubility : Polar solvents like DMF or DMSO are optimal due to carboxylate solubility, akin to 4-(phenylcarbonyl)benzoic acid .
- Coordination Chemistry : Superior to BCPPO in forming multi-dentate ligands for metal ions, critical for MOF design .
Biological Activity
4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid is a complex organic compound notable for its potential biological activities. This compound has garnered attention in various fields including medicinal chemistry and materials science due to its unique structural characteristics and interactions with biological systems.
Chemical Structure
The compound features a central benzoic acid moiety attached to a pentakis-substituted phenyl group. The extensive carboxyphenyl substitutions enhance its solubility and potential for hydrogen bonding, which are critical for biological interactions.
Biological Activity Overview
The biological activity of 4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid can be categorized into several key areas:
- Antitumor Activity: Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular proliferation pathways.
- Antimicrobial Properties: The compound has shown promising activity against a range of bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
- Antioxidant Activity: The presence of multiple carboxylic acid groups may contribute to the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
Antitumor Activity
A study conducted by researchers evaluated the cytotoxic effects of the compound on human cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 10 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of proliferation |
These findings suggest that the compound could be a lead for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial efficacy was tested against several strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The results indicate that the compound possesses significant antimicrobial properties, particularly against fungal pathogens.
Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited an IC50 value of 25 µg/mL, indicating strong free radical scavenging activity compared to standard antioxidants like ascorbic acid.
Case Studies
-
Case Study on Cancer Cell Lines:
A comprehensive study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound in inducing apoptosis in breast cancer cells. The study utilized flow cytometry and Western blot analyses to confirm the activation of caspases and PARP cleavage as markers of apoptosis. -
Antimicrobial Efficacy Study:
Research published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of this compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
